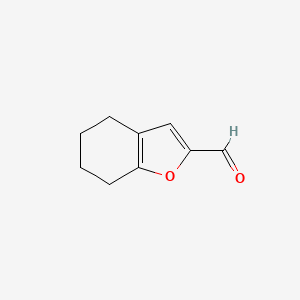

4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYRDEJIKZNOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5,6,7 Tetrahydrobenzofuran 2 Carbaldehyde and Its Derivatives

Cyclization Reactions for the Tetrahydrobenzofuran Ring System Formation

The formation of the fused tetrahydrobenzofuran ring is the critical step in the synthesis of the target molecule. Several cyclization strategies have been effectively employed to construct this scaffold.

Palladium-Catalyzed Cyclization Processes

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofuran (B130515) frameworks. nih.gov These methods often involve the intramolecular coupling of appropriately substituted precursors. One such approach is the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters at the vinylic carbon, which utilizes a C-H functionalization strategy to assemble the benzofuran ring system. nih.gov Kinetic studies of similar reactions suggest that the cleavage of the C(aryl)-H bond can be the rate-determining step in these transformations. nih.gov

Another strategy involves the palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones. researchgate.net This process proceeds through sequential intramolecular carbopalladation, migratory insertion of a palladium-carbene, and subsequent elimination steps. researchgate.net Furthermore, palladium catalysts have been successfully used in the cyclization of 1,6-enynes with disilanes to produce silyl-substituted benzofurans under mild conditions. rsc.org Tandem C-H functionalization and cyclization strategies, for instance between benzoquinone and terminal alkynes, have also been developed to synthesize substituted benzofuran derivatives. nih.gov

Table 1: Overview of Palladium-Catalyzed Cyclization Reactions for Benzofuran Synthesis

| Precursor Type | Key Reaction | Catalyst System (Example) | Product Type |

|---|---|---|---|

| O-Aryl cyclic vinylogous esters | Dehydrogenative intramolecular arylation | Palladium(II) | Benzofuran-fused cyclohexenones |

| Iodoarene-tethered alkynes | Cyclization coupling with N-tosylhydrazones | Palladium catalyst | Benzofuran-3-cyclobutylidenes |

| 1,6-Enynes | Tandem cyclization and silylation | Palladium catalyst | Silyl benzofurans |

Condensation Reactions Involving 1,3-Cyclohexanedione Derivatives

Derivatives of 1,3-cyclohexanedione are versatile precursors in organic synthesis due to their reactive dicarbonyl groups and the active methylene (B1212753) at the C2 position. researchgate.net These compounds are frequently used to construct the six-membered ring of the tetrahydrobenzofuran system.

Three-component condensation reactions involving 1,3-cyclohexanedione, an amine (like 6-quinolylamine or 2-naphthylamine), and various aldehydes can lead to the formation of complex fused heterocyclic systems. researchgate.net For instance, the condensation of 1,3-cyclohexanedione with an appropriate amine and aldehyde can yield tetrahydrobenzo[b] nih.govdocumentsdelivered.comphenanthrolin-11-ones. researchgate.net The reactivity of the 1,3-dione allows for the initial formation of an enamine or a Michael adduct, which then undergoes cyclization to form the fused ring system. The enol form of the dione often reacts preferentially with electrophilic reagents. researchgate.netjournalcra.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrahydrobenzofuran derivatives from simple starting materials in a single step. An example is the three-component synthesis of tetrahydrobenzofuran-chromone conjugates. tandfonline.com This reaction involves an initial Knoevenagel condensation between an aromatic aldehyde and a 1,3-cyclohexanedione derivative, followed by a [4+1] cycloaddition with an isocyanide, and subsequent tautomerization to yield the final product. tandfonline.com

Another sophisticated example is a one-pot, five-component reaction to create tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by a Pd/Cu system, resulting in the formation of six new bonds and a highly substituted benzofuran ring. rsc.org One-pot heteroannulation of benzoquinones with cyclohexanones under acidic conditions also provides a direct route to benzofuran structures. dtu.dk

Table 2: Examples of One-Pot Reactions for Benzofuran Synthesis

| Reaction Type | Components | Key Steps | Product |

|---|---|---|---|

| Three-component | Aromatic aldehydes, 1,3-cyclohexandiones, Isocyanides | Knoevenagel condensation, [4+1] cycloaddition, Tautomerization | Tetrahydrobenzofuran-chromone conjugates |

| Five-component | (Components for Ugi-azide reaction) | Ugi-azide reaction, Pd/Cu-catalyzed intramolecular cyclization | Tetrazole-benzofuran hybrids |

Cyclization of Non-Aromatic Precursors

The tetrahydrobenzofuran core can also be constructed from entirely non-aromatic precursors. A notable method involves a cascade cycloaddition initiated by a silyloxyallyl cation intermediate. nih.gov This reactive intermediate, generated under Brønsted acid catalysis, is captured by a nucleophile like a silylenolate. The resulting 1,4-diketone intermediate does not isolate but undergoes a subsequent Paal-Knorr cyclization in the presence of an acid catalyst to form the furan (B31954) ring, thus completing the tetrahydrobenzofuran core in a single operation. nih.gov This cascade process demonstrates an efficient way to build the heterocyclic system from acyclic or non-aromatic cyclic starting materials.

Functionalization Strategies for the Carbaldehyde Moiety

Once the tetrahydrobenzofuran ring system is in place, the introduction of the carbaldehyde group at the C2 position is the next crucial step.

Formylation and Related C2-Functionalization

The carbaldehyde group on the furan ring is a reactive center that can participate in various condensation reactions. researchgate.net The synthesis of benzofuran aldehydes can be achieved through various formylation methods. One established route involves an intramolecular Wittig reaction. For example, the synthesis of 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde was achieved by condensing a phosphonium (B103445) salt with 4-methoxybenzoyl chloride. researchgate.net While this example illustrates functionalization at the C5 position, similar Wittig-type strategies or Vilsmeier-Haack formylation reactions are standard methods for introducing an aldehyde group onto electron-rich heterocyclic rings like furan, and can be applied to the C2 position of the tetrahydrobenzofuran nucleus. The non-enzymatic reaction between formyl phosphate and tetrahydrofolate (THF), which results in the formylation of THF, highlights a biological precedent for formyl group transfer, although chemical methods are more common in laboratory synthesis. nih.gov

Derivatization via Hydroxylamine Reactions

The carbaldehyde functional group at the C2 position of the furan ring is a versatile handle for chemical modification. One common derivatization involves the reaction with hydroxylamine, which converts the aldehyde into an oxime. This reaction is a standard method for modifying aldehydes and ketones and is applicable to furan-2-carbaldehyde derivatives.

The reaction of a furan-2-carbaldehyde with hydroxylamine hydrochloride, typically in the presence of a mild base like sodium acetate (B1210297) in an alcohol solvent, yields the corresponding oxime. ekb.eg This conversion is significant as oximes are important intermediates in organic synthesis, for instance, in the formation of benzofurans through rearrangement and cyclization pathways. nih.gov The formation of an O-aryl oxime from a 2-hydroxyacetophenone derivative has been utilized as a key step in the synthesis of certain benzofuran-5-carbaldehydes. jocpr.com

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 5-Phenylfuran-2-carbaldehyde | Hydroxylamine Hydrochloride | Sodium acetate in ethanol | (E)-5-Phenylfuran-2-carbaldehyde oxime ekb.eg |

Chemoenzymatic and Stereoselective Synthesis Approaches

The synthesis of optically pure compounds is of great interest in medicinal chemistry, and chemoenzymatic methods provide a powerful tool for achieving high enantioselectivity. For derivatives of the 4,5,6,7-tetrahydrobenzofuran skeleton, enzymatic kinetic resolution has been successfully applied.

A key study demonstrated the enantioselective synthesis of 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate and its corresponding alcohol derivative. semanticscholar.org In this approach, various lipases were screened for their ability to perform enantioselective hydrolysis of the racemic acetate. Lipases from Hog Pancreas (HPL), Porcine Pancreatic (PPL), Rhizomucor niveus (RNL), and Pseudomonas cepacia (PCL) displayed high enantioselectivity, making this a viable method for obtaining chiral building blocks within this class of compounds. semanticscholar.org This highlights the potential for developing optically pure drugs based on the tetrahydrobenzofuran core. semanticscholar.org

| Substrate | Enzyme (Lipase) | Reaction Type | Key Finding |

|---|---|---|---|

| racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate | HPL, PPL, RNL, PCL | Enzyme-mediated hydrolysis | High enantioselectivity towards the formation of the corresponding alcohol derivative was observed. semanticscholar.org |

Beyond enzymatic methods, other stereoselective strategies for synthesizing the core furan and benzofuran rings include stereoselective oxa-Michael additions and various cycloaddition reactions. nih.govnih.gov These methods provide pathways to highly substituted and stereochemically complex tetrahydrofurans. nih.gov

Microwave-Assisted and Green Chemistry Synthesis Protocols

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign and efficient methods. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the formation of tetrahydrobenzofuran derivatives, offering significant advantages over conventional heating methods.

Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance energy efficiency. The synthesis of 4-keto-4,5,6,7-tetrahydrobenzofurans has been achieved through the facile intramolecular condensation of triketones under microwave irradiation. researchgate.net Similarly, an eco-friendly, solvent-free synthesis of dihydrobenzofuran derivatives was developed using microwave irradiation under metal-free conditions, showcasing a green approach. nih.gov The benefits of microwave-assisted protocols include high yields (often 78–94%) and remarkably short reaction times, sometimes as low as 3–6 minutes, often without the need for a catalyst. nih.gov

Solvent-free (neat) conditions or the use of green solvents like water are central tenets of green chemistry. The combination of microwave heating with solvent-free conditions has been particularly effective for cyclization reactions, such as those required to form the heterocyclic ring of the target compound. nih.govnih.gov

| Synthesis Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted Heterocyclization | Solvent-free, 90 °C | 8 minutes | 73% | nih.gov |

| Conventional Synthesis (Attempted) | PPA, 100 °C | 15 hours | Product not isolated | nih.gov |

| Microwave-Assisted Condensation | Water solvent | 3-6 minutes | 78-94% | nih.gov |

Chemical Reactivity and Transformation Studies of 4,5,6,7 Tetrahydrobenzofuran 2 Carbaldehyde

Reactions Involving the Carbaldehyde Group

The aldehyde functional group is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation: The carbaldehyde group of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid. This transformation can be achieved using a range of common oxidizing agents. For instance, strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid can effectively carry out this conversion. youtube.com More selective and milder methods, such as biocatalytic aerobic oxidation using aldehyde dehydrogenases, also present a viable green chemistry approach for this type of transformation. nih.gov Another efficient method involves the use of selenium-catalyzed oxidation with hydrogen peroxide. mdpi.com

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (4,5,6,7-Tetrahydrobenzofuran-2-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose, with LiAlH4 being a more powerful reducing agent. youtube.com

Table 1: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent Examples | Product |

| Oxidation | KMnO4, H2CrO4, Aldehyde Dehydrogenase, H2O2/Selenium Catalyst | 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid |

| Reduction | NaBH4, LiAlH4 | (4,5,6,7-Tetrahydrobenzofuran-2-yl)methanol |

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of condensation and addition products.

Condensation Reactions:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, reaction with malononitrile (B47326) in the presence of a catalyst like selenium-promoted zirconia can yield 2-((4,5,6,7-Tetrahydrobenzofuran-2-yl)methylene)malononitrile. jocpr.com Studies on similar 5-substituted furan-2-carboxaldehydes have shown successful condensation with creatinine (B1669602) and indan-1,3-dione. sphinxsai.comresearchgate.net This reaction is a significant method for forming new carbon-carbon double bonds. scirp.org

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. libretexts.org The reaction of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would yield 2-vinyl-4,5,6,7-tetrahydrobenzofuran. wikipedia.orgmasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

Nucleophilic Addition Reactions:

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon to form a secondary alcohol after an acidic workup. For example, the addition of methylmagnesium bromide would produce 1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanol. This reaction is a fundamental method for creating new carbon-carbon bonds. nih.gov

Table 2: Examples of Condensation and Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Substituted Alkene |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH2) | Alkene |

| Grignard Addition | Grignard Reagent (e.g., CH3MgBr) | Secondary Alcohol |

Transformations of the Tetrahydrobenzofuran Core

The tetrahydrobenzofuran core can undergo several transformations, including ring-opening, dehydrogenation, and cross-coupling reactions, which modify the heterocyclic structure.

The tetrahydrofuran (B95107) ring, and by extension the tetrahydrobenzofuran system, can undergo ring-opening reactions under specific conditions. These reactions often involve the cleavage of a carbon-oxygen bond. researchgate.net Transition metal catalysis, particularly with nickel, has been explored for the selective cleavage of the C-O bond in benzofurans. researchgate.net Theoretical studies have also investigated the ring-opening of tetrahydrofuran promoted by Frustrated Lewis Pairs. nih.gov Photochemical methods have also been developed for the ring expansion of smaller oxygen heterocycles to form tetrahydrofuran derivatives, suggesting the potential for related transformations. rsc.org While specific studies on the ring-opening isomerization of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde are not prevalent, the general reactivity of the benzofuran (B130515) and tetrahydrofuran systems suggests that such transformations are plausible. kyoto-u.ac.jp

The saturated cyclohexane (B81311) portion of the tetrahydrobenzofuran core can be dehydrogenated to form the fully aromatic benzofuran ring system. This aromatization can be achieved through catalytic dehydrogenation. A common method for the dehydrogenation of tetrahydrofurans to their corresponding furans involves the use of a palladium on carbon (Pd/C) catalyst at elevated temperatures, typically in the range of 200 to 450°C. google.com This process would convert 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde into Benzofuran-2-carbaldehyde. The synthesis of various substituted benzofurans often involves an aromatization step from a dihydro or tetrahydro precursor. nih.govnih.govdtu.dk

The furan (B31954) ring within the tetrahydrobenzofuran structure can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To undergo these reactions, the furan ring typically needs to be functionalized with a halide or a triflate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. A halogenated derivative of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde could react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.net This method is widely used for the synthesis of biaryl compounds and other conjugated systems. morressier.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction could be used to introduce an alkenyl substituent onto the furan ring of a suitably functionalized 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde. acs.orgnih.govacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgnih.gov This would allow for the introduction of an alkynyl group onto the furan ring. nih.govyoutube.com

Table 3: Overview of Cross-Coupling Reactions on the Furan Ring

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound + Halide/Triflate | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Heck | Alkene + Halide/Triflate | C(sp2)-C(sp2) |

| Sonogashira | Terminal Alkyne + Halide/Triflate | C(sp2)-C(sp) |

Advanced Derivatization for Library Synthesis

The aldehyde functional group of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries. These derivatization strategies are crucial for exploring the structure-activity relationships of the tetrahydrobenzofuran scaffold.

Introduction of Heterocyclic Substituents

The condensation of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde with compounds containing primary amine functionalities is a common strategy to introduce heterocyclic moieties. One notable example is the Erlenmeyer-Plöchl reaction, where the aldehyde reacts with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). This reaction proceeds through a cyclodehydration-condensation mechanism to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net The resulting oxazolone (B7731731) ring is a key intermediate for the synthesis of α,β-unsaturated α-amino acids. researchgate.net

Another approach involves the reaction with benzothiazolium salts. For instance, the reaction of furan-2-carboxaldehyde derivatives with 3-benzyl-2-methylbenzothiazolium bromide in the presence of a base like pyridine (B92270) or potassium acetate in a solvent such as methanol (B129727) or acetonitrile, respectively, leads to the formation of highly conjugated push-pull systems. mdpi.com These reactions are sensitive to the steric and electronic nature of the substituents on the starting aldehyde. mdpi.com

Furthermore, multi-component reactions offer an efficient pathway to complex heterocyclic derivatives. A four-component reaction involving an aromatic aldehyde, 2-aminobenzothiazole (B30445), a secondary cyclic amine (like piperidine (B6355638) or pyrrolidine), and an acetylenedicarboxylate (B1228247) can produce functionalized 2-pyrrolidinones that incorporate the benzothiazole (B30560) and the cyclic amine units. nih.gov

Table 1: Synthesis of Heterocyclic Derivatives

| Starting Aldehyde Moiety | Reagents | Resulting Heterocyclic System | Reference |

| Furan-2-carboxaldehyde | Hippuric acid, Acetic anhydride, Sodium acetate | 1,3-Oxazol-5(4H)-one | researchgate.net |

| 5-Arylfuran-2-carboxaldehyde | 3-Benzyl-2-methylbenzothiazolium bromide, Pyridine | Benzothiazole conjugate | mdpi.com |

| Aromatic aldehyde | 2-Aminobenzothiazole, Piperidine, Acetylenedicarboxylate | 2-Pyrrolidinone (B116388) with benzothiazole and piperidine units | nih.gov |

Synthesis of Acyl and Acetoxy Derivatives

The aldehyde group of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde is readily converted into various acyl derivatives. A significant class of such derivatives are N-acylhydrazones, which are typically synthesized through the condensation of the aldehyde with a hydrazide in an acidic medium. semanticscholar.orgnih.gov This reaction is versatile, allowing for the introduction of a wide array of substituents by varying the structure of the hydrazide. nih.gov N-acylhydrazones are of particular interest due to their conformational isomerism and their potential as chelating ligands. semanticscholar.org

The synthesis of other acyl derivatives, such as amides, can be achieved from the corresponding carboxylic acid, which can be obtained by oxidation of the starting aldehyde. For example, benzofuran-2-carboxylic acids have been converted to their corresponding carboxamides. nih.gov

Acetoxy derivatives can also be synthesized. For instance, the enantioselective synthesis of 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate has been reported. semanticscholar.org Although this example involves a ketone, the principles of acylation can be applied to hydroxylated derivatives of the target aldehyde.

Table 2: Examples of Acyl and Acetoxy Derivatives

| Derivative Type | Synthetic Approach | Key Reagents | Reference |

| N-Acylhydrazone | Condensation | Hydrazide, Acid catalyst | semanticscholar.orgnih.gov |

| Carboxamide | From corresponding carboxylic acid | --- | nih.gov |

| Acetoxy | Acylation of hydroxylated precursor | --- | semanticscholar.org |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the derivatization of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde is crucial for optimizing reaction conditions and predicting product outcomes.

In the case of the four-component reaction to form 2-pyrrolidinones, a plausible mechanism has been proposed. nih.gov The reaction is thought to initiate with the addition of the secondary amine to the acetylenedicarboxylate, forming a 1,3-dipolar intermediate. Concurrently, the aromatic aldehyde condenses with 2-aminobenzothiazole to generate an aldimine. The subsequent nucleophilic addition of the 1,3-dipolar intermediate to the aldimine, followed by an intramolecular nucleophilic attack of the amino group on a carbonyl, leads to the formation of the final 2-pyrrolidinone product. nih.gov

For N-acylhydrazones, mechanistic studies often focus on their conformational behavior. The N-acylhydrazone scaffold can exist as a mixture of conformers in solution due to restricted rotation around the C-N and N-N bonds. nih.govutar.edu.my NMR spectroscopy is a powerful tool for studying this conformational isomerism, revealing the presence of synperiplanar and antiperiplanar conformers. nih.govutar.edu.my The ratio of these conformers can be influenced by the solvent and the nature of the substituents. nih.gov This conformational flexibility is a key aspect of their chemical reactivity and biological activity.

The Erlenmeyer-Plöchl reaction is understood to proceed via the formation of an azlactone intermediate from the reaction of hippuric acid with acetic anhydride. The aldehyde then undergoes a condensation reaction with the active methylene group of the azlactone, followed by elimination of water to yield the observed oxazolone product. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde would be expected to show distinct signals corresponding to each unique proton environment. The aldehyde proton (-CHO) would appear significantly downfield, typically in the range of δ 9.0-10.0 ppm, as a singlet. mnstate.edu The single proton on the furan (B31954) ring would likely resonate in the aromatic/vinylic region. The eight protons of the saturated tetrahydro- portion of the molecule would appear further upfield, likely as complex multiplets due to spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The most deshielded carbon would be the carbonyl carbon of the aldehyde group, expected to appear around δ 180-200 ppm. wisc.edu The carbons of the furan ring would resonate in the approximate range of δ 110-160 ppm. The four sp³-hybridized carbons of the cyclohexyl ring would be found in the upfield region of the spectrum, typically between δ 20-40 ppm.

Expected ¹H and ¹³C NMR Chemical Shift Data (Predicted) Please note: The following table is based on theoretical predictions and data from analogous structures, not on experimental results for the specific compound.

Interactive Data Table: Predicted NMR Data| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.0 (singlet) | 185 - 195 |

| Furan C-3 (CH) | 7.0 - 7.5 (singlet) | 120 - 130 |

| Furan C-2 (C-CHO) | - | 150 - 160 |

| Furan C-3a (Quaternary) | - | 125 - 135 |

| Furan C-7a (Quaternary) | - | 145 - 155 |

| Cyclohexyl C-4/C-7 | 2.2 - 2.8 (multiplet) | 20 - 30 |

| Cyclohexyl C-5/C-6 | 1.6 - 2.0 (multiplet) | 20 - 30 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu Cross-peaks would be expected between the protons on adjacent carbons in the tetrahydro- ring (e.g., between H-4 and H-5, H-5 and H-6, etc.), confirming their connectivity within the saturated ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). github.iolibretexts.org It would definitively assign which proton signal corresponds to which carbon signal. For example, it would link the aldehyde proton signal to the aldehyde carbon signal and each of the CH/CH₂ signals in the saturated ring to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). libretexts.orglibretexts.org This is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the aldehyde proton to the furan ring carbons (C-2 and C-3), and from the protons on C-4 and C-7 to the quaternary carbons (C-3a and C-7a), thus confirming the fusion of the furan and cyclohexyl rings.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. For 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde (C₉H₁₀O₂), the molecular weight is 150.17 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z = 150. Key fragmentation pathways could involve the loss of the aldehyde group (-CHO, 29 mass units) to give a fragment at m/z = 121, or fragmentation of the saturated ring. researchgate.netnih.gov

High-resolution mass spectrometry can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, HRMS would confirm the molecular formula as C₉H₁₀O₂ by providing a measured mass that is extremely close to the calculated theoretical mass.

Expected Mass Spectrometry Data Please note: This table is based on theoretical calculations.

Interactive Data Table: Predicted MS Data| Analysis | Expected Result | Information Gained |

|---|---|---|

| EI-MS | Molecular Ion (M⁺) at m/z 150 | Confirms molecular weight |

| Fragment ion at m/z 121 | Suggests loss of CHO group | |

| HRMS | Exact mass of ~150.0681 | Confirms elemental formula C₉H₁₀O₂ |

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. kaust.edu.sanih.gov It is ideal for analyzing complex mixtures, identifying individual components, and assessing the purity of a sample. In the context of synthesizing 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, GC-MS would be used to monitor the reaction progress, identify any byproducts or unreacted starting materials, and confirm the purity of the final isolated product. The retention time from the GC would characterize the compound's volatility and interaction with the column, while the subsequent MS analysis would confirm its identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes. For 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, these methods are crucial for confirming the presence of the aldehyde group, the furan ring, and the saturated carbocyclic portion of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes. The spectrum of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde is expected to exhibit several key absorption bands that are diagnostic for its structural features. The most prominent peaks arise from the aldehyde functional group. A strong, sharp absorption band corresponding to the C=O bond stretching is anticipated in the region of 1685-1710 cm⁻¹ vscht.cz. The position within this range is influenced by the conjugation with the furan ring.

Another hallmark of an aldehyde is the C-H stretching vibration of the aldehyde proton (CHO). This typically appears as two weak to moderate bands, one near 2830-2850 cm⁻¹ and another, often more distinct, shoulder-like peak around 2720-2750 cm⁻¹ vscht.cz. The presence of this lower frequency C-H stretching band is a strong indicator of an aldehyde group vscht.cz.

The tetrahydrobenzofuran moiety also gives rise to characteristic absorptions. The C-O-C stretching of the furan ether linkage is expected to produce a strong band in the 1050-1250 cm⁻¹ region. The C=C stretching vibration within the furan ring will likely appear around 1550-1600 cm⁻¹. Furthermore, the saturated cyclohexane (B81311) part of the molecule will contribute C-H stretching bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, and CH₂ bending (scissoring) vibrations around 1450 cm⁻¹ uomustansiriyah.edu.iq.

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman-active molecules experience a change in polarizability during vibration researchgate.net. For 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, the C=O stretch is also a prominent feature in the Raman spectrum, typically observed in a similar region as in the IR spectrum researchgate.net. The symmetric vibrations of the furan and cyclohexane rings are often strong in the Raman spectrum. The C=C bond of the furan ring is expected to show a strong Raman band researchgate.net.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1685-1710 | Strong |

| Aldehyde (CHO) | C-H Stretch | 2830-2850 and 2720-2750 | Weak to Moderate |

| Furan Ring | C=C Stretch | 1550-1600 | Moderate |

| Furan Ring (Ether) | C-O-C Stretch | 1050-1250 | Strong |

| Saturated Ring (CH₂) | C-H Stretch | 2850-2960 | Strong |

| Saturated Ring (CH₂) | C-H Bend (Scissoring) | ~1450 | Moderate |

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1680-1710 | Moderate to Strong |

| Furan Ring | C=C Stretch / Ring Breathing | 1450-1600 | Strong |

| Furan Ring (Ether) | C-O-C Symmetric Stretch | 1050-1250 | Moderate |

| Saturated Ring | Ring Vibrations | 800-1200 | Moderate to Strong |

Other Advanced Spectroscopic Methods (e.g., Terahertz Spectroscopy)

Beyond conventional vibrational spectroscopy, other advanced methods can offer deeper insights into the molecular properties of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde.

Terahertz (THz) Spectroscopy:

Terahertz (THz) spectroscopy, operating in the frequency range between microwaves and infrared radiation (typically 0.1-10 THz), is a powerful tool for investigating low-frequency molecular vibrations, such as torsional modes of functional groups and intermolecular interactions like hydrogen bonding and van der Waals forces. These low-frequency modes are often referred to as the "fingerprint" of a molecule's larger-scale structure and conformation.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

The molecular formula for 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde is C₉H₁₀O₂. The theoretical elemental composition can be calculated from its molecular weight (150.17 g/mol ).

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 71.98% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.71% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 21.31% |

Experimental data from an elemental analyzer would be compared against these theoretical values. A close correlation between the experimental and theoretical percentages would confirm the elemental composition and, consequently, the empirical formula of the synthesized compound. This analytical step is crucial for verifying the identity and purity of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

DFT calculations are frequently employed to determine various molecular properties and reactivity descriptors. For a series of benzofuran (B130515) derivatives studied for their antioxidant activity, DFT at the B3LYP/6-31G(d,p) level of theory was used to calculate key quantum chemical descriptors. researchgate.net These descriptors provide insight into the molecule's reactivity.

Key Quantum Chemical Descriptors:

EHOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to an acceptor.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital is related to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies lower stability and higher reactivity. rasayanjournal.co.in

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η), indicating the molecule's capacity to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

The following interactive table presents hypothetical yet plausible quantum chemical descriptors for 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, extrapolated from data on similar benzofuran structures.

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.50 | Indicates moderate electron-donating ability. |

| ELUMO | -1.80 | Suggests a capacity to accept electrons. |

| Energy Gap (ΔE) | 4.70 | Reflects good kinetic stability. |

| Ionization Potential (I) | 6.50 | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.80 | Energy released upon electron gain. |

| Global Hardness (η) | 2.35 | Indicates resistance to electronic change. |

| Global Softness (S) | 0.21 | Reflects the molecule's polarizability. |

| Electronegativity (χ) | 4.15 | Shows the overall electron-attracting power. |

| Electrophilicity Index (ω) | 3.67 | Measures the electrophilic nature of the molecule. |

The aldehyde group at the 2-position is expected to be the primary site for nucleophilic attack due to the polarization of the C=O bond, a feature that would be quantifiable through analysis of the molecular electrostatic potential (MEP) map derived from DFT calculations. The furan (B31954) ring contributes to the aromaticity and electron density of the system, while the saturated cyclohexane (B81311) ring provides conformational flexibility.

Molecular Modeling and Mechanistic Pathways Elucidation

Molecular modeling techniques, including molecular dynamics (MD) simulations, are valuable for understanding the dynamic behavior of molecules and elucidating reaction mechanisms. nih.govmdpi.com For 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, molecular modeling could be used to explore its conformational landscape and to study the pathways of its characteristic reactions.

The aldehyde functionality makes it susceptible to a variety of reactions, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and will readily react with nucleophiles. Molecular modeling can be used to simulate the approach of a nucleophile to the carbonyl group, identifying the most favorable trajectory and the structure of the transition state.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. Mechanistic studies using computational methods could elucidate the role of different oxidizing agents and the intermediates involved.

Reduction: Reduction of the aldehyde would yield the corresponding alcohol. Theoretical calculations can help in understanding the stereoselectivity of such reactions, especially with chiral reducing agents.

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, with suitable partners. Molecular modeling can be employed to predict the stereochemical outcome of these reactions and to understand the role of catalysts.

Structure-Activity/Property Relationship (SAR/SPR) Modeling for Chemical Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired biological activities or physical properties. nih.gov For 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, SAR and SPR models could be developed to guide the synthesis of derivatives with enhanced properties.

While specific SAR/SPR studies on this exact molecule are not prevalent, general principles from studies on other benzofuran derivatives can be applied. For example, in the context of anticancer activity, substitutions on the benzofuran ring have been shown to significantly influence biological efficacy. researchgate.netnih.gov

Hypothetical SAR/SPR insights for 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde derivatives:

Modification of the Aldehyde Group: Converting the aldehyde to other functional groups such as an oxime, hydrazone, or a Schiff base could lead to derivatives with different biological activities. QSAR models often use descriptors related to electronic and steric properties of such groups to correlate with activity. derpharmachemica.com

Substitution on the Furan Ring: Introducing substituents on the furan ring could modulate the electronic properties of the entire molecule. Electron-withdrawing groups might enhance the electrophilicity of the carbonyl carbon, while electron-donating groups could have the opposite effect.

Substitution on the Tetrahydro-benzene Ring: Adding functional groups to the saturated ring could influence the molecule's lipophilicity, solubility, and metabolic stability. These properties are critical for pharmacokinetic profiles in drug design.

A typical 2D-QSAR study involves generating a set of molecular descriptors for a series of compounds and then using statistical methods like multiple linear regression (MLR) to build a model that correlates these descriptors with the observed activity. nih.govphyschemres.org

The following interactive table illustrates a hypothetical set of descriptors that could be used in a QSAR study of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde derivatives, based on a study of benzofuran-based vasodilators. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity/Property |

|---|---|---|

| Electronic | Maximum e-e repulsion for a specific bond | Can influence reaction rates and binding affinities. nih.gov |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Geometrical | Molecular Surface Area | Affects solubility and interactions with biological targets. |

| Quantum Chemical | LUMO Energy | Correlates with the ability to accept electrons in reactions. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key determinant of membrane permeability and bioavailability. |

By systematically modifying the structure of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde and evaluating the properties of the resulting analogs, predictive SAR/SPR models can be constructed to facilitate the rational design of new chemical entities with optimized characteristics.

Exploration of Biological Relevance and Materials Science Applications

Role as a Precursor in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The benzofuran (B130515) moiety is a core component of many biologically active natural and synthetic compounds, which possess notable therapeutic potential and are found in various clinical drugs. nih.gov The unique structure of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde, featuring a fused ring system for rigidity and a reactive aldehyde group, establishes it as a valuable intermediate in organic synthesis. This compound serves as a foundational building block for creating more complex molecules, particularly in the pharmaceutical and agricultural sectors.

The tetrahydrobenzofuran framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This makes its derivatives promising candidates for drug discovery. nih.govnih.gov The aldehyde functional group on the 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde molecule offers a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions. This reactivity allows for the synthesis of a diverse library of compounds that can be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov For instance, derivatives of tetrahydrobenzofuran have been synthesized and evaluated for their antineoplastic (anticancer) activities against various human tumor cell lines. nih.gov

The versatility of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde extends to its role as a key intermediate in the synthesis of a wide array of structurally diverse bioactive molecules. nih.govmdpi.com Many natural products contain the benzofuran ring system, and synthetic routes to these complex molecules often rely on versatile building blocks like the subject compound. nih.govscispace.com The aldehyde group can be readily transformed into other functional groups or used in cyclization reactions to construct more elaborate molecular architectures. For example, the aldehyde can react with compounds containing active methylene (B1212753) groups or with amines to form Schiff bases, which themselves are a class of compounds with significant biological properties, including antimicrobial and anticancer effects. researchgate.netnih.gov This strategic use of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde enables chemists to access novel molecular frameworks with potential therapeutic applications.

Development of Ligands for Biological Target Identification (Pre-Clinical Research Focus)

In pre-clinical research, derivatives of 4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde are instrumental in developing ligands for identifying and studying biological targets. These ligands can be tailored to interact with specific enzymes or receptors, helping to elucidate biological pathways and mechanisms of disease.

Derivatives of the benzofuran scaffold have been extensively studied as inhibitors of various enzymes implicated in disease. For example, benzofuran-triazole hybrids have shown inhibitory potential against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. mdpi.com Other benzofuran-based molecules have been identified as inhibitors of Pin1, a peptidyl-prolyl cis-trans isomerase that plays an oncogenic role in several human cancers. nih.gov The ability to modify the core tetrahydrobenzofuran structure allows for the optimization of inhibitory activity and selectivity against a specific enzyme target.

Table 1: Selected Benzofuran Derivatives and Their Enzyme Inhibitory Activities

| Compound/Derivative Class | Target Enzyme(s) | Key Findings (IC₅₀ Values) |

|---|---|---|

| Benzofuran-triazole hybrid (Compound 10d) | Acetylcholinesterase (AChE) | IC₅₀ = 0.55 ± 1.00 µM mdpi.com |

| 5-Styryl-2-aminochalcone hybrid (Compound 2c) | α-Amylase | IC₅₀ = 5.8 ± 0.51 µM nih.gov |

| 5-Styryl-2-aminochalcone hybrid (Compound 3b) | α-Glucosidase | IC₅₀ = 6.1 ± 0.24 µM nih.gov |

| Benzofuran-2-carboxamide derivative (Compound 50g) | N/A (tested on cell lines) | HCT-116: 0.87 µM, HeLa: 0.73 µM, A549: 0.57 µM nih.gov |

Oxidative stress is implicated in a multitude of pathological conditions, including inflammation, cancer, and neurodegenerative disorders. ceon.rsnih.gov Consequently, compounds with antioxidant properties are of significant interest. Various derivatives synthesized from benzofuran precursors have been evaluated for their ability to scavenge free radicals and mitigate oxidative damage. nih.gov Techniques such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, FRAP (ferric reducing antioxidant power) test, and cyclic voltammetry are commonly used to quantify this activity. nih.govnih.gov Studies have shown that the number and position of hydroxyl groups on the aromatic moieties of benzofuran hydrazones significantly influence their antioxidant capacity. nih.govunica.it

Table 2: In Vitro Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Assay Method | Result (IC₅₀ or other measure) |

|---|---|---|

| Furan-2-carbaldehyde thiosemicarbazone (Compound 1) | DPPH radical scavenging | IC₅₀ = 40.9 µg/mL researchgate.net |

| 3,3-disubstituted-3H-benzofuran-2-one derivatives | DPPH assay, Cyclic Voltammetry | Demonstrated antioxidant capacity nih.gov |

| Benzofuran hydrazone (Compound 7) | DPPH Test | Showed the best activity among tested analogs unica.it |

| Benzofuran hydrazone (Compound 11) | DPPH, FRAP, ORAC | Showed high antioxidant activity nih.gov |

| Thieno[2,3-d]pyrimidine derivative (Compound 11) | Lipid peroxidation method | IC₅₀ = 90 ± 4 μM ceon.rs |

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. nih.gov Benzofuran derivatives have emerged as a promising class of compounds in this area. nih.gov For instance, novel hydrazone-pyrimidinetrione analogs have demonstrated potent growth inhibition against pathogenic Candida species. Preliminary mechanistic studies suggest these compounds may act by decreasing energy production and inhibiting fungal cell respiration, targeting pathways distinct from those affected by current antifungal drugs. nih.gov Similarly, thiosemicarbazone derivatives of furan-2-carbaldehyde have shown activity against Candida albicans. researchgate.net These findings highlight the potential of the tetrahydrobenzofuran scaffold in developing new therapies to combat fungal infections.

Table 3: Antifungal Activity of Selected Furan (B31954)/Benzofuran Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Key Findings (MIC or Activity) |

|---|---|---|

| 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone (Compound 4) | Candida albicans | Ten times less active than amphotericin B (MIC = 5 µg/mL) researchgate.net |

| Phenylhydrazones of 5-acylpyrimidinetrione | Candida spp. | Exhibited potent growth inhibition at or below 10µM nih.gov |

| Benzofuran thiazolo[3,2-a]benzimidazoles (Compounds 4b, 4d) | Various fungal strains | Exhibited potential antifungal activity in agar-well diffusion method nih.gov |

Research on Anticancer Potency in Cell Lines

The tetrahydrobenzofuran scaffold, a core component of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, is a structural motif found in numerous compounds investigated for their anticancer properties. nih.govrsc.orgnih.gov The aldehyde functional group of the parent compound provides a reactive site for synthetic modifications, allowing for the generation of a diverse range of derivatives with potential cytotoxic activity against various cancer cell lines.

Research has focused on synthesizing and evaluating derivatives built upon this core structure. In one such study, a series of azide-containing tetrahydrobenzofuran derivatives were synthesized through a multi-component reaction that utilized various aromatic aldehydes as one of the key reactants. researchgate.net This synthetic approach highlights how a compound like 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde can be used to create structurally complex molecules. These synthesized derivatives were subsequently screened for their anticancer activity against a panel of cancer cell lines. researchgate.net

The findings revealed that specific substitutions on the tetrahydrobenzofuran framework led to significant cytotoxic effects. Notably, two compounds from the synthesized series demonstrated promising activity against the UO-31 renal cancer cell line, indicating that the tetrahydrobenzofuran structure is a viable starting point for the development of novel antineoplastic agents. researchgate.net The nature of the substituent on the phenyl ring attached to the core structure was identified as a crucial factor influencing the anticancer activity. researchgate.net

While direct studies on 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde are limited, the broader family of benzofuran derivatives has shown potent activity against a wide array of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), cervical (HeLa), and colon (HCT116) cancers. nih.govnih.govresearchgate.net This extensive body of research underscores the therapeutic potential of the benzofuran scaffold and validates the exploration of its tetrahydro derivatives as a promising avenue for cancer drug discovery. nih.govsemanticscholar.org

| Compound | Substituent Group | Growth Percent | Reference |

|---|---|---|---|

| Derivative 4a | 3-nitrophenyl | 69.36% | researchgate.net |

| Derivative 4e | 4-chlorophenyl | 80.86% | researchgate.net |

Applications in Materials Science and Functional Molecule Design

The unique combination of a fluorescent heterocyclic core and a reactive aldehyde group makes 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde a valuable precursor for the synthesis of functional molecules in materials science. The aldehyde allows for straightforward chemical modifications to produce derivatives with tailored optical and binding properties for applications such as chemical sensing and photoactive materials.

Development of Metal Ion Sensors

Benzofuran-based compounds are recognized for their fluorescent properties, stemming from their electron-rich, conjugated π-system. chemisgroup.us This intrinsic fluorescence makes them excellent candidates for the core structure of chemosensors. The aldehyde group of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde can be readily converted into various metal-coordinating sites, such as Schiff bases or chalcones, to create selective metal ion sensors. chemisgroup.usnih.gov

The sensing mechanism of these derivatives often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov Upon binding a target metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity. chemisgroup.usresearchgate.net

Researchers have successfully developed benzofuran-based chemosensors for a variety of metal ions. By modifying the benzofuran core with specific binding moieties, high selectivity and sensitivity have been achieved for ions such as Fe³⁺, Pd²⁺, and Cu²⁺. chemisgroup.usresearchgate.net For example, a benzofuran-2-boronic acid was shown to act as a "turn-on" fluorescent sensor for Pd²⁺, while other derivatives functionalized with carboxamide groups have been used for the selective detection of Fe³⁺. chemisgroup.usresearchgate.net These examples demonstrate the utility of the benzofuran scaffold in sensor design, highlighting the potential of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde as a starting material for creating novel and efficient metal ion probes.

| Sensor Type | Target Ion | Sensing Response | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Benzofuran-2-boronic acid | Pd²⁺ | Turn-on | 9.8 nM | chemisgroup.us |

| Benzofuran glycinamide (B1583983) (BGA) | Fe³⁺ | Turn-off | 43 nM | researchgate.net |

| Benzofuran-β-alaninamide (BAA) | Fe³⁺ | Turn-on | Not Specified | researchgate.net |

| Spiro[chromeno-pyrazole-benzofuran] (DHMP) | Cu²⁺ | pH-dependent | 90.5 nM | researchgate.net |

Synthesis of Photoactive or Fluorescent Derivatives

The inherent photophysical properties of the benzofuran ring system can be modulated and enhanced through synthetic modifications, making it a target for the development of novel fluorescent probes and photoactive materials. nih.gov The aldehyde functionality of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde is a versatile handle for introducing or extending conjugation within the molecule, a key strategy for tuning its absorption and emission wavelengths and improving its quantum yield. nih.gov

Synthetic routes to create advanced fluorescent derivatives often involve condensation reactions with amines or active methylene compounds, transforming the aldehyde into imines, enamines, or vinylogous systems. These reactions can attach other fluorophores or functional groups, leading to molecules with tailored properties for specific applications, such as biological imaging or materials science. For instance, aldehydes are key precursors in the synthesis of chalcones, which are known not only for their biological activities but also for their use as fluorophores in applications like organic light-emitting diodes (OLEDs). nih.gov

Furthermore, the aldehyde can be used as a reactive site to link the tetrahydrobenzofuran core to other photoactive units, such as cyanine (B1664457) or BODIPY dyes, to create Förster Resonance Energy Transfer (FRET) pairs or probes for biological imaging. nih.govchemrxiv.org While specific syntheses starting from 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde are not extensively documented, the established chemical principles for modifying aldehydes provide a clear pathway for its use in creating a wide range of photoactive and fluorescent derivatives. researchgate.netresearchgate.net

Future Perspectives and Research Challenges

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The future synthesis of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde and its derivatives is poised to move beyond traditional methods, embracing strategies that offer greater control, efficiency, and sustainability.

Biocatalysis : Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green chemistry. nih.gov The application of biocatalysts, such as lipases or amine oxidases, could provide highly enantioselective routes to chiral derivatives of the target molecule. nih.govmdpi.com Research challenges include discovering or engineering enzymes that accept the specific substrates required for the synthesis of the tetrahydrobenzofuran ring and subsequent aldehyde formation, potentially through the oxidation of a primary alcohol precursor. nih.govresearchgate.net

Continuous Flow Chemistry : Migrating synthetic processes from batch to continuous flow systems presents opportunities for enhanced safety, scalability, and process control. mtak.hu A future challenge is to develop a telescoped flow synthesis for 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, where multiple reaction steps are connected seamlessly without intermediate purification. unimi.it This would improve efficiency and allow for the rapid production of analogue libraries for screening purposes. researchgate.net

Direct C-H Functionalization : A key goal in modern synthesis is to increase atom economy by avoiding pre-functionalized starting materials. Direct C-H functionalization strategies, which have been increasingly applied to benzofurans, could be used to introduce the aldehyde group or other substituents onto a pre-formed tetrahydrobenzofuran ring. hw.ac.uknih.govnsf.gov This approach minimizes steps and waste, though achieving high regioselectivity on the saturated portion of the molecule remains a significant research challenge. bohrium.com

Exploration of Novel Reaction Pathways and Catalytic Systems

Innovation in synthetic chemistry is driven by the discovery of new reactions and catalysts. For 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde, this involves developing more sophisticated and versatile methods for its construction.

Novel Catalytic Systems : While palladium and ruthenium have been staples in benzofuran (B130515) synthesis, future work will likely explore a broader range of transition metals, including gold, iridium, and copper, to uncover unique reactivity and selectivity. nih.govorganic-chemistry.org A significant area of interest is the development of metal-free catalytic systems, utilizing organocatalysts or reagents like hypervalent iodine, to reduce cost and metal contamination in the final products. organic-chemistry.org

Cascade and Multi-Component Reactions : Designing reaction sequences where multiple bonds are formed in a single operation (cascade or domino reactions) is a powerful strategy for building molecular complexity efficiently. nih.gov Future research could devise a multi-component reaction that brings together simpler precursors to construct the 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde framework in one pot. Such pathways offer significant advantages in terms of step economy and resource efficiency. rsc.org

Skeletal Reorganization : Exploring reaction pathways that involve skeletal editing or rearrangement of related heterocyclic systems could provide access to novel isomers and derivatives. researchgate.net For instance, transformations that begin with more readily available scaffolds and rearrange to form the tetrahydrobenzofuran core represent an unconventional but potentially powerful research direction.

The following table summarizes various catalytic systems that have been employed in the synthesis of related benzofuran structures and could be adapted for 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde.

| Catalyst Type | Metal/Reagent Example | Potential Application in Synthesis |

| Transition Metal | Palladium (Pd), Rhodium (Rh), Copper (Cu) | C-H functionalization, cyclization, cross-coupling reactions. nih.govnih.gov |

| Photocatalyst | Ruthenium (Ru) complexes, Eosin-Y | Light-induced cycloadditions and bond formations. researchgate.netnih.gov |

| Biocatalyst | Lipases, Amine Oxidases | Enantioselective synthesis and functional group transformations. nih.govmdpi.com |

| Organocatalyst | Cinchona alkaloids, N-Heterocyclic Carbenes (NHCs) | Asymmetric cyclization and condensation reactions. semanticscholar.org |

| Metal-Free Reagent | (Diacetoxyiodo)benzene [PhI(OAc)₂] | Oxidative cyclization of precursors. organic-chemistry.org |

Integration with Advanced Analytical and Characterization Techniques

As more complex derivatives of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde are synthesized, the need for powerful analytical tools to confirm their structure and purity becomes paramount.

Two-Dimensional NMR Spectroscopy : While 1D NMR is standard, complex substituted heterocycles often require 2D NMR techniques for unambiguous structure elucidation. ipb.pt Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for assigning specific proton and carbon signals and confirming the connectivity of the atoms within the molecule. wikipedia.orglibretexts.org These techniques are crucial for distinguishing between isomers and determining the precise location of substituents. nih.gov

High-Resolution Mass Spectrometry (HRMS) : Techniques such as Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry provide highly accurate mass measurements, allowing for the confident determination of elemental compositions. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which provides valuable structural information and can help in identifying metabolites in biological studies. semanticscholar.orgresearchgate.net

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of the three-dimensional molecular structure, including relative and absolute stereochemistry. This technique will be indispensable for validating the outcomes of new stereoselective synthetic methods.

Interdisciplinary Research Directions in Chemical Biology and Materials Science

The true value of a chemical scaffold like 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde is realized through its application in other scientific fields.

Chemical Biology : The benzofuran core is a "privileged scaffold" found in numerous biologically active compounds with antimicrobial, antitumor, and antioxidant properties. nih.govnih.govnih.gov A major future direction is the synthesis of libraries based on the 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde structure for biological screening. The aldehyde functional group serves as a reactive handle for conjugation to biomolecules, such as proteins, making it a candidate for the development of fluorescent probes for bioimaging or as a starting point for creating new therapeutic agents. nih.govrsc.org

Materials Science : Fused heterocyclic systems, including benzofurans, possess interesting photophysical and electronic properties that make them suitable for applications in organic electronics. researchgate.net Derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and for their thermoelectric properties. nih.govnih.govacs.org Future research could explore the polymerization of 4,5,6,7-Tetrahydrobenzofuran-2-carbaldehyde or its conversion into novel π-conjugated systems. nih.govacs.org The resulting materials could be investigated for their potential use in sensors, organic semiconductors, or advanced polymers.

Q & A

Q. Example SAR Data :

| Derivative | PARP-1 IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|

| 3-Methyl | 12.4 | 2.1 | |

| 6-Methoxy | 48.7 | 1.8 |

Advanced: How to resolve contradictions in metabolic pathway data involving this compound?

Use over-representation analysis (ORA) to identify enriched pathways (e.g., cytochrome P450-mediated oxidation). Cross-validate with stable isotope tracing (¹³C-labeled analogs) to confirm metabolic fate. Tools like MetaboAnalyst or KEGG Mapper integrate multi-omics data to reconcile discrepancies between observed and predicted metabolites .

Advanced: What strategies improve antifungal efficacy of tetrahydrobenzofuran derivatives?

Incorporate electron-withdrawing groups (e.g., -CN) at position 3 to enhance membrane permeability. Test derivatives using agar dilution assays against Candida albicans. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) showed MIC₉₀ of 8 µg/mL in chitosan-based films, validated via ANOVA (p < 0.05) .

Advanced: How to design PARP inhibitors based on this scaffold?

Introduce carboxamide side chains at position 2 to mimic NAD⁺ binding. Optimize oral bioavailability by reducing molecular weight (<500 Da) and cLogP (<5). Preclinical testing in xenograft models (e.g., BRCA-deficient tumors) with pharmacokinetic profiling (AUC, T₁/₂) confirms efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.